![molecular formula C25H28N4O2S2 B1235166 2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)
2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- Crystallography and Molecular Interactions : The compound has been involved in studies analyzing crystal structures of related chemical entities, highlighting its relevance in understanding molecular interactions and architectures. This includes studies on the crystal packing and hydrogen-bond systems of similar molecules, aiding in the understanding of their chemical and physical properties (Pietrzak et al., 2018).
Synthesis and Derivatives
- Chemical Synthesis : Research has been conducted on the synthesis of this compound and its derivatives. These studies focus on developing new synthetic routes and exploring the chemical properties of these compounds, which can have implications in various fields such as medicinal chemistry and materials science (Santagati et al., 1994).
Applications in Drug Development
Antifolate Agents : Some derivatives of this compound have been studied for their potential as antifolate agents, particularly as inhibitors of dihydrofolate reductase (DHFR). This application is crucial in the development of antitumor agents, providing insights into the design of new drugs targeting cancer cells (Gangjee et al., 2007).
Antiviral Research : Derivatives of this compound have shown potential in antiviral research, particularly against avian paramyxovirus. This highlights its role in the development of new antiviral agents, contributing to the treatment of viral infections (Balaraman et al., 2018).
Antibacterial Agents : Research has been conducted on the synthesis of derivatives as potential antibacterial agents. This indicates the compound's role in the development of new treatments for bacterial infections, expanding its application in the field of antimicrobial research (Desai et al., 2008).
Miscellaneous Applications
NMR Spectroscopy Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the structural properties of derivatives, providing valuable information about their chemical structure and behavior (Li Ying-jun, 2012).
QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies involving derivatives of this compound have been conducted to understand the relationship between the chemical structure and biological activity, which is crucial in drug design and discovery processes (Incerti et al., 2017).
Propiedades
Fórmula molecular |
C25H28N4O2S2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
N-benzyl-2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H28N4O2S2/c1-3-28(4-2)14-15-29-24(31)23-22(19-12-8-9-13-20(19)33-23)27-25(29)32-17-21(30)26-16-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,26,30) |
Clave InChI |
ZEWFJYBVIKDCCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 |
SMILES canónico |
CCN(CC)CCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



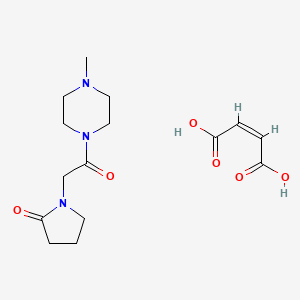
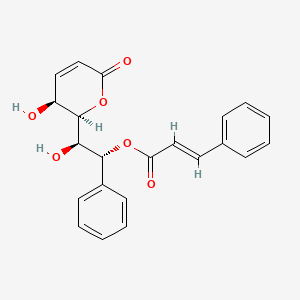



![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
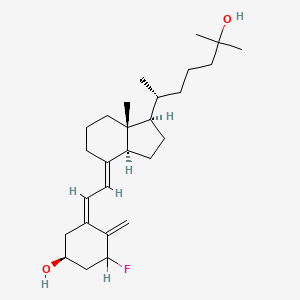
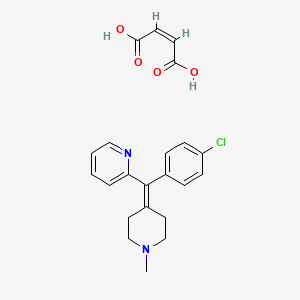
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)
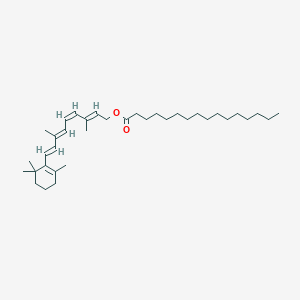


![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
